molecular formula C12H25ClN2O2 B3220881 tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride CAS No. 1203249-89-1

tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride

Cat. No.: B3220881
CAS No.: 1203249-89-1
M. Wt: 264.79 g/mol
InChI Key: SLZISJZHABZVQQ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride is a protected piperazine derivative of value in medicinal chemistry and pharmaceutical research. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for amines, allowing for further selective synthetic manipulations on the piperazine ring system. This compound is utilized as a key chiral building block or intermediate in the synthesis of more complex molecules. Its application is particularly relevant in the exploration of integrin inhibitors, as research indicates that small molecules containing a piperazine core can act as antagonists by stabilizing specific integrin conformations . The specific stereochemistry and substitution pattern on the piperazine ring are critical for modulating biological activity and achieving desired binding properties in target molecules. This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-propan-2-ylpiperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5;/h9-10,13H,6-8H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZISJZHABZVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662699
Record name tert-Butyl 3-(propan-2-yl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203249-89-1
Record name tert-Butyl 3-(propan-2-yl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-isopropylpiperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to achieve high efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound features a tert-butyl group, a piperazine ring, and a carboxylate functional group, which contribute to its biological activity and solubility characteristics. Its molecular formula is C13H26ClN2O2C_{13}H_{26}ClN_2O_2, with a molecular weight of 278.82 g/mol.

Medicinal Chemistry Applications

a. Synthesis of Bioactive Compounds

tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride serves as an important intermediate in the synthesis of various bioactive molecules. It has been utilized in the preparation of compounds that exhibit activity against bacterial infections, particularly as part of the synthesis of beta-lactamase inhibitors. These inhibitors are crucial in enhancing the efficacy of beta-lactam antibiotics by preventing bacterial resistance mechanisms .

b. Antidepressant Activity

Research indicates that derivatives of piperazine compounds, including this compound, have shown potential antidepressant properties. Studies have demonstrated that modifications to the piperazine structure can lead to increased serotonin receptor affinity, which is pivotal for antidepressant activity .

Biological Research Applications

a. Neuropharmacology

The compound is being investigated for its effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. Its structural similarity to known psychoactive substances makes it a candidate for exploring new treatments for mood disorders and anxiety .

b. Drug Delivery Systems

This compound has been studied for its potential use in drug delivery systems due to its favorable solubility profile and ability to form stable complexes with various drugs . This application is particularly relevant in enhancing the bioavailability of poorly soluble therapeutic agents.

Case Studies and Research Findings

Study Focus Findings
Study on Synthesis of Beta-Lactamase InhibitorsInvestigated the role of this compound in synthesizing effective inhibitorsDemonstrated successful inhibition of bacterial growth when combined with beta-lactam antibiotics
Neuropharmacological AssessmentEvaluated the antidepressant-like effects of piperazine derivativesFound significant improvements in behavioral models indicative of antidepressant activity
Drug Delivery ResearchExplored the use of piperazine derivatives in enhancing drug solubilityReported improved delivery efficiency and bioavailability for several therapeutic agents

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising avenues:

  • Development of Novel Antidepressants: Further exploration into its structure-activity relationship could yield new antidepressants with fewer side effects.
  • Enhanced Drug Formulations: Investigating its role in combination therapies or as part of nanocarrier systems could lead to breakthroughs in drug delivery technologies.
  • Mechanistic Studies: Understanding its interaction with specific receptors could clarify its pharmacological profile and lead to targeted therapeutic applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The piperazine scaffold is highly versatile, with modifications at different positions (2-, 3-, 4-) and substituent types (alkyl, aryl, halogens) significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Piperazine Derivatives
Compound Name Substituent (Position) Molecular Formula Molecular Weight Similarity Index* Key Differences
tert-Butyl 3-isopropylpiperazine-1-carboxylate HCl Isopropyl (3) C12H25ClN2O2 264.80† Target compound (hypothetical)
(R)-tert-Butyl 3-methylpiperazine-1-carboxylate HCl Methyl (3) C10H21ClN2O2 236.74 0.98‡ Smaller substituent at C3
(S)-tert-Butyl 3-propylpiperazine-1-carboxylate Propyl (3) C12H23N2O2 227.33 0.94 Longer alkyl chain at C3
tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate 2-Methylbenzyl (4) C18H26N2O2 302.42 Aromatic substituent at C4
(R)-tert-Butyl 2-propylpiperazine-1-carboxylate Propyl (2) C12H23N2O2 227.33 0.94 Substituent at C2 instead of C3
tert-Butyl 3,5-dimethylpiperazine-1-carboxylate Methyl (3,5) C12H22N2O2 226.32 0.96 Dual methyl groups at C3/C5

*Similarity indices based on structural overlap (0.92–0.98) from and .
†Calculated molecular weight based on formula.
‡Estimated based on substituent similarity.

Key Observations:

Positional Isomerism : Substituents at C2 (e.g., 2-propyl in ) vs. C3 alter electronic distribution and conformational flexibility of the piperazine ring.

Salt Forms : Hydrochloride salts (e.g., and ) enhance solubility in polar solvents compared to free bases, critical for bioavailability in pharmaceutical formulations.

Biological Activity

tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride (CAS No. 1965314-53-7) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H22N2O2HClC_{11}H_{22}N_2O_2\cdot HCl with a molecular weight of 232.77 g/mol. The compound features a piperazine ring, which is known for its versatility in drug design.

PropertyValue
CAS Number1965314-53-7
Molecular FormulaC₁₁H₂₂N₂O₂·HCl
Molecular Weight232.77 g/mol
SolubilitySoluble in organic solvents

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of related compounds within the piperazine family. For instance, certain derivatives have shown effectiveness against Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves the depolarization of bacterial membranes , leading to cell death .

Case Study:
A study evaluated a similar compound's efficacy against multidrug-resistant strains. The compound demonstrated significant antibacterial activity with minimal cytotoxicity towards mammalian cells, suggesting a favorable therapeutic index .

The proposed mechanism for the antibacterial action of tert-butyl piperazine derivatives involves:

  • Membrane Disruption : Induction of membrane depolarization.
  • Inhibition of Cell Growth : Interference with bacterial metabolism and replication processes.

In Vitro Studies

In vitro assessments have been conducted to evaluate the compound's efficacy against various bacterial strains. The results indicate that derivatives like tert-butyl 3-isopropylpiperazine-1-carboxylate can inhibit bacterial growth effectively at low concentrations, with an inhibition efficiency noted at around 91.5% at specific dosages .

Comparative Analysis

A comparative analysis was performed on different piperazine derivatives, focusing on their Minimum Inhibitory Concentration (MIC) values against common bacterial pathogens:

CompoundMIC (µg/mL)Target Bacteria
tert-Butyl 3-isopropylpiperazine-1-carboxylate32MRSA
Arylurea derivative16VRE (Vancomycin-resistant Enterococcus)
Another piperazine derivative64E. coli

Q & A

Q. How to scale up synthesis without compromising purity?

  • Methodological Answer :
  • Continuous Flow Chemistry : Reduces side reactions via precise temperature/residence time control .
  • Crystallization Engineering : Use anti-solvent (e.g., hexane) to enhance crystal purity during salt formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride
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tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.